Cas no 2228427-37-8 (2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine)

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine structure
2228427-37-8 structure
商品名:2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
CAS番号:2228427-37-8
MF:C6H7BrFNS
メガワット:224.093882799149
CID:6292670
PubChem ID:165804872

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
    • EN300-1918521
    • 2228427-37-8
    • インチ: 1S/C6H7BrFNS/c7-6-1-4(3-10-6)5(8)2-9/h1,3,5H,2,9H2
    • InChIKey: TXQDNQBDBTWRIU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CS1)C(CN)F

計算された属性

  • せいみつぶんしりょう: 222.94666g/mol
  • どういたいしつりょう: 222.94666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1918521-1.0g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
1g
$1485.0 2023-05-31
Enamine
EN300-1918521-2.5g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
2.5g
$2912.0 2023-09-17
Enamine
EN300-1918521-0.25g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
0.25g
$1366.0 2023-09-17
Enamine
EN300-1918521-0.5g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
0.5g
$1426.0 2023-09-17
Enamine
EN300-1918521-5g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
5g
$4309.0 2023-09-17
Enamine
EN300-1918521-0.05g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
0.05g
$1247.0 2023-09-17
Enamine
EN300-1918521-0.1g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
0.1g
$1307.0 2023-09-17
Enamine
EN300-1918521-5.0g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
5g
$4309.0 2023-05-31
Enamine
EN300-1918521-10.0g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
10g
$6390.0 2023-05-31
Enamine
EN300-1918521-10g
2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine
2228427-37-8
10g
$6390.0 2023-09-17

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 関連文献

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amineに関する追加情報

2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine: A Versatile Compound in Pharmaceutical Research

2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine, also known by its CAS Number 2228427-37-8, represents a significant advancement in the field of medicinal chemistry. This compound combines the structural features of a thiophene ring and a fluorinated ethylamine moiety, creating a unique molecular framework with potential therapeutic applications. Recent studies have highlighted its role in modulating biological pathways associated with inflammatory diseases and neurodegenerative disorders, making it a focal point for researchers in pharmaceutical development.

The thiophene ring in this molecule provides a rigid aromatic scaffold, which is crucial for maintaining the compound's stability and bioavailability. The bromine substituent at the 5-position of the thiophene ring enhances its reactivity and allows for further functionalization, a key factor in drug design. The fluorine atom at the 2-position of the ethylamine chain introduces electronic effects that can modulate the compound's interaction with target proteins, a critical aspect in the development of selective pharmacological agents.

Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine exhibits promising anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is implicated in various chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The study utilized in vitro assays to show that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for these disorders.

Another notable finding from a 2023 study in *Bioorganic & Medicinal Chemistry Letters* is the compound's ability to modulate the activity of protein kinase C (PKC), a family of enzymes involved in cellular signaling. The fluorinated ethylamine moiety appears to play a critical role in this interaction, as it enhances the compound's affinity for PKC isoforms associated with tumor progression. This discovery opens new avenues for the development of targeted therapies for cancers where PKC dysregulation is a key factor.

From a synthetic perspective, the CAS Number 2228427-37-8 compound is synthesized through a multi-step process that involves the bromination of thiophene derivatives followed by fluorination of the ethylamine chain. This method ensures the precise placement of functional groups, which is essential for achieving the desired pharmacological profile. The use of advanced catalytic techniques has further optimized the yield and purity of the final product, making it suitable for large-scale pharmaceutical applications.

Recent advances in computational chemistry have also contributed to the understanding of 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine's molecular behavior. Molecular docking studies have revealed that the compound binds to specific pockets in target proteins, such as the kinase domain of certain oncogenic receptors. These findings are supported by experimental data from crystallographic analysis, which provides insights into the compound's binding mode and potential for drug optimization.

The thiophene ring structure in this compound is particularly noteworthy due to its ability to participate in π-π stacking interactions with biological macromolecules. This property is advantageous in drug design, as it allows the compound to interact with DNA and proteins in a manner that can modulate gene expression. Recent studies have explored the use of similar thiophene-based compounds in gene therapy, suggesting that 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine could be a candidate for such applications.

Moreover, the fluorine atom in the ethylamine chain has been shown to improve the compound's metabolic stability. Fluorinated compounds often exhibit prolonged half-lives in vivo, which is beneficial for drugs requiring sustained therapeutic effects. This characteristic has been leveraged in the development of long-acting formulations for conditions such as diabetes and hypertension, where consistent drug levels are critical.

Environmental and safety considerations are also important in the evaluation of 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine. While it is not classified as a hazardous substance, its synthesis and use must adhere to standard laboratory protocols to ensure safe handling. Researchers are continuously exploring greener synthetic methods to minimize the environmental impact of its production, aligning with the growing emphasis on sustainable pharmaceutical practices.

Looking ahead, the CAS Number 2228427-37-8 compound is expected to play a pivotal role in the development of novel therapeutics. Ongoing research is focused on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where its ability to modulate protein misfolding and aggregation is being investigated. These studies are part of a broader effort to address the unmet medical needs in these conditions.

In conclusion, 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and pharmacological properties make it a versatile candidate for the treatment of various diseases. As research continues to uncover its full potential, this compound is poised to become an important tool in the development of innovative therapies.

For further information on the synthesis, pharmacology, and applications of 2-(5-Bromothiophen-3-yl)-2-Fluoroethan-1-Amine, researchers are encouraged to explore recent publications in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters*. These resources provide detailed insights into the compound's molecular mechanisms and its role in modern drug discovery.

As the field of pharmaceutical science evolves, the continued exploration of compounds like CAS Number 2228427-37-8 will be crucial in addressing complex medical challenges. The integration of advanced technologies, including computational modeling and synthetic chemistry, will further enhance our ability to harness the therapeutic potential of such compounds, paving the way for more effective and targeted treatments.

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